

Spectroscopic and Structural Elucidation of 8-C-Glucosyl-(R)-aloesol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring chromone, **8-C-Glucosyl-(R)-aloesol**. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols for its acquisition, and a workflow for its isolation and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **8-C-Glucosyl-(R)-aloesol**. The NMR data presented is for the (S)-enantiomer, 8-C-Glucosyl-(S)-aloesol, as reported in the literature; however, the chemical shifts and coupling constants are identical for the (R)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for 8-C-Glucosyl-(S)-aloesol in Acetone-d₆



Position	¹³ C (δc)	¹Η (δΗ, mult., J in Hz)
Chromone Moiety		
2	168.9	
3	110.1	6.27 (s)
4	182.8	
4a	112.9	_
5	160.8	_
5-CH₃	22.8	2.78 (s)
6	98.6	6.55 (s)
7	164.2	
8	108.7	
8a	158.4	
Hydroxypropyl Side Chain		
1'	29.5	2.80 (dd, 14.0, 3.5), 2.70 (dd, 14.0, 8.5)
2'	65.2	4.05 (m)
3,	24.5	1.21 (d, 6.2)
Glucosyl Moiety		
1"	74.5	4.78 (d, 9.8)
2"	71.8	4.15 (t, 9.8)
3"	79.9	3.82 (t, 9.8)
4"	71.2	3.75 (t, 9.8)
5"	82.5	3.48 (m)
6"a	62.4	3.85 (dd, 11.8, 5.5)
6"b	3.68 (dd, 11.8, 2.5)	



Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for 8-C-Glucosyl-(R)-aloesol

Technique	Ionization Mode	[M+H]+ (m/z)	Key Fragment lons (m/z)
FAB-MS	Positive	397	235, 207

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data for 8-C-Glucosyl-(R)-aloesol

Wavenumber (cm ⁻¹)	Functional Group Assignment	
~3400 (broad)	O-H stretching (phenolic and alcoholic)	
~2920	C-H stretching (aliphatic)	
~1650	C=O stretching (γ-pyrone)	
~1600, ~1480	C=C stretching (aromatic)	
~1070	C-O stretching (glycosidic bond)	

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and spectroscopic characterization of **8-C-Glucosyl-(R)-aloesol**.

Isolation of 8-C-Glucosyl-(R)-aloesol from Aloe vera

Fresh leaves of Aloe vera are peeled to separate the inner gel, which is then homogenized. The homogenate is extracted with ethanol. The ethanolic extract is concentrated under reduced pressure and then subjected to a series of column chromatography steps. This typically involves initial fractionation on a Diaion HP-20 column, followed by further purification using silica gel chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. The purified sample is dissolved in a deuterated solvent, typically acetone- d_6 or methanol- d_4 . Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal as an internal standard. ¹H NMR spectra are acquired to determine the proton chemical shifts, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz). ¹³C NMR spectra, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, are recorded to identify the chemical shifts of all carbon atoms and to distinguish between CH, CH₂, and CH₃ groups. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectra are typically obtained using Fast Atom Bombardment (FAB) mass spectrometry in the positive ion mode, with glycerol as the matrix. The sample is dissolved in a suitable solvent and mixed with the matrix on the FAB probe. The resulting spectrum provides the accurate mass of the protonated molecule [M+H]+, which is used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum provide valuable information about the structure of the molecule, such as the loss of the glucosyl moiety or side chains.

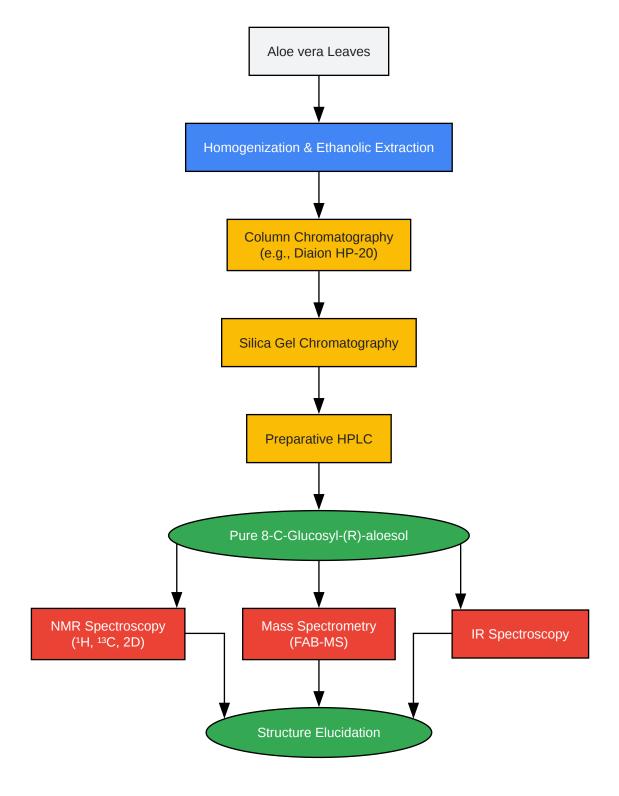
Infrared (IR) Spectroscopy

The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the purified compound is finely ground with dry KBr and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹. The absorption bands are reported in wavenumbers (cm⁻¹) and are assigned to specific functional groups present in the molecule, such as hydroxyl (O-H), carbonyl (C=O), aromatic (C=C), and glycosidic (C-O) bonds.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **8-C-Glucosyl-(R)-aloesol** from its natural source.





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Caption: Isolation and Spectroscopic Analysis Workflow.

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